ferristene
Description
Ferristene (trade name: Abdoscan) is an oral magnetic particle contrast agent composed of superparamagnetic iron oxide nanoparticles (SPIONs) bound to a non-degradable polystyrene resin carrier . Developed for abdominal magnetic resonance imaging (MRI), it enhances T2-weighted signal attenuation, improving visualization of the gastrointestinal (GI) tract .
Properties
CAS No. |
155773-56-1 |
|---|---|
Molecular Formula |
C7H11FN2O2 |
Synonyms |
ferristene |
Origin of Product |
United States |
Scientific Research Applications
Ferristene as a Contrast Agent in MRI
This compound is primarily utilized as a contrast medium in MRI due to its superparamagnetic properties. It enhances the visibility of internal organs and structures during imaging procedures, providing critical diagnostic information.
Clinical Studies and Efficacy
- Diagnostic Enhancement : A study indicated that this compound increased diagnostic information in over 50% of patients, particularly those with abdominal masses, lymphoma, or pancreatic disease . This demonstrates its significant role in improving the accuracy of MRI diagnostics.
- Distribution and Safety : Research involving 30 patients revealed that more than 50% of analyzed small bowel segments were filled with this compound after ingestion. This study assessed both the distribution and safety of this compound as an oral contrast agent .
Safety Profile
The safety of this compound has been a subject of research, particularly concerning its biocompatibility and potential toxicity:
- Toxicity Assessments : Comprehensive analyses have been conducted to evaluate the potential toxicity of magnetic iron oxide nanoparticles, including this compound. These studies suggest that this compound exhibits a favorable safety profile with minimal adverse effects on organs such as the liver and spleen when administered at appropriate doses .
- Biodistribution Studies : Investigations into the biodistribution of this compound show that it primarily accumulates in the liver and spleen, which is consistent with other superparamagnetic iron oxide nanoparticles .
Therapeutic Applications
Beyond imaging, this compound's unique properties open avenues for therapeutic applications, particularly in cancer treatment:
- Drug Delivery Systems : this compound can be functionalized to enhance drug delivery capabilities. Its magnetic properties allow for targeted delivery of chemotherapeutic agents to tumor sites, potentially increasing treatment efficacy while minimizing systemic side effects .
- Hyperthermia Treatment : Recent studies have explored the use of this compound in hyperthermia therapy for cancer. By applying an external magnetic field, this compound can generate localized heat to selectively destroy cancer cells without harming surrounding healthy tissues .
Comparative Analysis of Iron Oxide Nanoparticles
The following table summarizes various superparamagnetic iron oxide nanoparticles, including this compound, highlighting their characteristics and applications:
| Generic Name | Brand Name | Coating | Size (nm) | Applications |
|---|---|---|---|---|
| This compound | Abdoscan® | Polystyrene | 300 | MRI contrast agent |
| Ferumoxytol | Feraheme® | Carboxymethyldextran | 17-31 | Iron deficiency treatment, MRI contrast |
| Ferumoxide | Feridex® | Dextran | 50-100 | MRI contrast |
| Ferumoxtran-10 | Combidex® | Dextran | 15-30 | MRI contrast |
Comparison with Similar Compounds
Key Research Findings
However, combining it with rectal gadolinium improved diagnostic accuracy in Phase II trials .
Formulation Optimization : A viscous this compound solution reduced air-bowel interface artifacts, achieving uniform GI distribution in 85% of patients .
Safety Profile : this compound had fewer severe adverse events than ferumoxytol (3.6% vs. 4.2%) but higher incidence than Gd-based agents .
Preparation Methods
Synthesis of Ferristene’s Iron Oxide Core
The foundational step in this compound production involves synthesizing its superparamagnetic iron oxide core. SPIONs are typically prepared via coprecipitation , a method widely used for industrial-scale production due to its cost-effectiveness and scalability . In this process, ferrous (Fe²⁺) and ferric (Fe³⁺) salts are mixed in an alkaline solution, leading to the formation of magnetite (Fe₃O₄) or maghemite (γ-Fe₂O₃) nanoparticles. For this compound, the reaction is conducted under inert conditions to prevent oxidation of magnetite to maghemite, which could alter magnetic properties .
Key parameters influencing core synthesis :
-
Molar ratio of Fe²⁺/Fe³⁺ : A stoichiometric ratio of 1:2 ensures optimal magnetite formation. Deviations result in impurities like hematite (α-Fe₂O₃) .
-
pH control : Maintaining a pH of 8–10 during precipitation enhances crystallinity and uniformity.
-
Temperature : Reactions conducted at 70–90°C yield smaller particles (10–20 nm) with narrower size distributions .
Post-synthesis, the nanoparticles are purified via magnetic separation and ultrafiltration to remove unreacted ions and byproducts.
Surface Functionalization and Stabilization
To ensure colloidal stability and biocompatibility, this compound’s iron oxide core is coated with a carboxymethyl dextran layer. This polymer prevents aggregation by providing steric and electrostatic repulsion . The coating process involves:
-
Ligand exchange : Replacement of surface hydroxyl groups on iron oxide with dextran’s carboxyl moieties.
-
Cross-linking : Glutaraldehyde is used to form covalent bonds between dextran chains, enhancing coating durability .
Critical considerations for coating :
-
Molecular weight of dextran : Lower molecular weights (10–40 kDa) improve diffusion kinetics but reduce steric stabilization.
-
Coating thickness : A 2–5 nm layer optimizes MRI relaxivity while minimizing hydrodynamic size .
Scale-Up and Industrial Production
This compound’s manufacturing process, as described in patent literature, involves a continuous-flow reactor system to ensure batch consistency . Key stages include:
| Stage | Parameters | Outcome |
|---|---|---|
| Core synthesis | FeCl₂/FeCl₃, NH₄OH, 80°C, N₂ atmosphere | Magnetite cores (15 ± 3 nm) |
| Dextran coating | 10 kDa dextran, pH 5.5, 60°C | Hydrodynamic diameter: 30–50 nm |
| Sterile filtration | 0.22 μm membrane | Bacterial endotoxin < 0.25 EU/mL |
Post-coating, the formulation is lyophilized for long-term storage and reconstituted with sterile water before clinical use .
Quality Control and Characterization
This compound’s performance as an MRI contrast agent depends on stringent quality checks:
-
Size distribution : Dynamic light scattering (DLS) confirms hydrodynamic diameter (30–50 nm) .
-
Relaxivity : At 0.5 T, this compound exhibits an r₁ relaxivity of 25–30 mM⁻¹s⁻¹ and r₂ of 90–110 mM⁻¹s⁻¹, superior to gadolinium-based agents in gastrointestinal imaging .
-
Iron content : Inductively coupled plasma mass spectrometry (ICP-MS) verifies iron concentration (28–35 mg/mL) .
Stability testing :
Challenges and Limitations
Despite its efficacy, this compound’s withdrawal from the market underscores challenges in SPION development:
-
Oxidation sensitivity : Magnetite cores gradually oxidize to maghemite, reducing magnetic susceptibility .
-
Cost of functionalization : Dextran coating accounts for 40–50% of production expenses .
-
Regulatory hurdles : Batch-to-batch variability in coating thickness complicated regulatory approval .
Comparative Analysis with Other SPIONs
This compound’s properties are contextualized against contemporary iron oxide agents:
This compound’s higher r₁ relaxivity made it advantageous for T₁-weighted imaging, but competition with gadolinium agents and manufacturing complexities limited its adoption .
Q & A
Basic Research Questions
Q. How does the structural composition of ferristene influence its efficacy as an MRI contrast agent?
- Methodological Answer : this compound consists of superparamagnetic iron oxide (Fe₂O₃) crystals bound to cross-linked poly(ammonium styrenesulfonate) spheres, with a mean diameter of ~300 nm . To assess efficacy:
Characterize magnetic properties using superconducting quantum interference device (SQUID) magnetometry.
Conduct in vitro T2-weighted MRI scans to quantify signal attenuation.
Compare particle stability in simulated gastric fluid (pH 1.5–3.5) to evaluate coating integrity.
- Key Finding : The polystyrene coating prevents iron absorption but creates a steep signal-to-artifact ratio at concentrations >1.0 g/L .
Q. What in vitro and preclinical models are validated for evaluating this compound’s contrast enhancement?
- Methodological Answer :
GI Tract Simulation : Use agarose phantoms with varying iron concentrations (0.05–2.5 g/L) to mimic gastric-to-colonic transit .
Animal Models : Administer this compound orally to rodents and image at 30-minute intervals to track gastrointestinal transit via 3T MRI.
Artifact Quantification : Apply region-of-interest (ROI) analysis to distinguish true signal loss from motion artifacts .
Advanced Research Questions
Q. How can researchers optimize this compound dosage to balance contrast efficacy and imaging artifacts?
- Methodological Answer :
- Phase I Clinical Framework :
| Concentration (g/L) | Signal Reduction (Stomach) | Artifact Incidence | Sufficient Contrast (n/N) |
|---|---|---|---|
| 0.05 | None | 0/9 | 0/9 |
| 0.1 | Partial | 1/9 | 2/9 |
| 1.0 | Significant | 4/7 | 6/7 |
| 2.5 | Excessive | 7/7 | 7/7 |
| Data from Phase I trials . |
- Recommendations :
Use adaptive dose-escalation trials with real-time artifact monitoring.
Employ computational modeling to predict artifact thresholds .
Q. What strategies resolve contradictions in this compound’s signal-to-noise ratio across studies?
- Methodological Answer :
Controlled Variable Isolation : Standardize MRI parameters (e.g., echo time, magnetic field strength) to reduce inter-study variability .
Meta-Analysis : Pool data from multiple trials to identify confounding factors (e.g., patient motility, imaging timing).
Contradiction Analysis : Apply grounded theory to categorize artifacts as technical (e.g., motion) vs. intrinsic (e.g., iron clustering) .
Q. Which statistical methods are robust for analyzing this compound’s biodistribution and retention?
- Methodological Answer :
Pharmacokinetic Modeling : Use non-compartmental analysis (NCA) to calculate area under the curve (AUC) for iron levels in blood/urine .
Longitudinal Data : Apply mixed-effects models to account for inter-subject variability in retention studies.
Validation : Cross-validate with inductively coupled plasma mass spectrometry (ICP-MS) to quantify iron excretion .
Methodological Frameworks
- Experimental Design : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to structure hypothesis-driven studies .
- Data Reporting : Adhere to ARRIVE guidelines for preclinical studies and CONSORT for clinical trials to ensure reproducibility .
- Peer Review : Pre-submission checklists should address artifact classification, statistical power, and ethical approvals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
